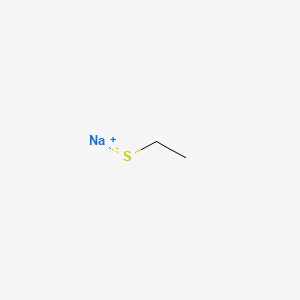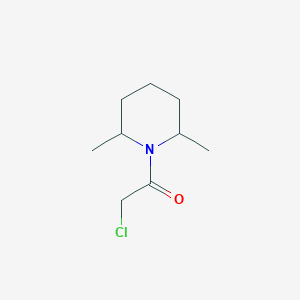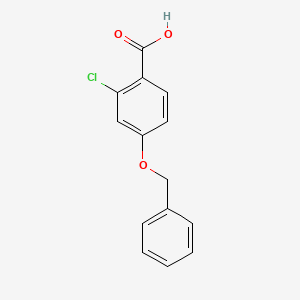
4-(Benzyloxy)-2-chlorobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorobenzoic acids can involve various methods, including photodecomposition, as seen in the study of ultraviolet irradiation of chlorobenzoic acid sodium salts leading to the formation of hydroxybenzoic acids and benzoic acid itself . Although the specific synthesis of 4-(Benzyloxy)-2-chlorobenzoic acid is not detailed, similar synthetic pathways may be applicable.
Molecular Structure Analysis
The molecular structure of chlorobenzoic acids has been studied using techniques such as single-crystal neutron diffraction. For instance, the energy asymmetry associated with hydrogen atom transfer in the hydrogen bond of crystalline 4-chlorobenzoic acid has been determined, which could provide insights into the structural aspects of similar compounds . The planarity of the 4-chlorobenzoic acid molecule and its hydrogen bonding interactions are also noted .
Chemical Reactions Analysis
Chlorobenzoic acids can undergo various chemical reactions. For example, under the influence of hydrogen peroxide and hydrochloric acid, 4-substituted benzo-2,1,3-thiadiazoles form chlorinated derivatives . This suggests that 4-(Benzyloxy)-2-chlorobenzoic acid could potentially undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoic acids, such as solubility, can be influenced by temperature and solvent. The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been determined, and such data are crucial for optimizing purification processes . Although the exact properties of 4-(Benzyloxy)-2-chlorobenzoic acid are not provided, the behavior of related compounds can offer a comparative basis.
Aplicaciones Científicas De Investigación
Thermodynamic and Solubility Modeling
4-(Benzyloxy)-2-chlorobenzoic acid, like its related compounds, has been studied for its thermodynamic properties and solubility in different solvents. Research by Reschke et al. (2016) focuses on the phase behavior of benzoic acid and chlorobenzoic acids, including their solubility in water and organic solvents. This work is crucial for understanding the stability and solubility of pharmaceutical compounds, aiding in the design of drug delivery systems and the prediction of compound behavior in various environments. The study utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria, providing insights valuable for pharmaceutical research involving benzoic acid derivatives (Reschke et al., 2016).
Luminescence in Lanthanide Coordination Compounds
The synthesis and study of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid have been explored to assess the impact of electron-donating and electron-withdrawing groups on photophysical properties. Sivakumar et al. (2010) synthesized new complexes with the aim of testing how substituents influence the luminescence of Tb(3+) and Eu(3+) complexes. Their findings highlight the potential of 4-(Benzyloxy)-2-chlorobenzoic acid derivatives in developing materials with tailored optical properties, which could be beneficial for applications in sensors and optoelectronic devices (Sivakumar et al., 2010).
Environmental Degradation Studies
Research into the environmental degradation of chlorobenzoic acids, including compounds structurally related to 4-(Benzyloxy)-2-chlorobenzoic acid, sheds light on the pathways and mechanisms of pollutant breakdown. Studies by Zona et al. (2008) and others on the reactivity of chlorobenzoic acids with radicals are foundational for understanding the environmental fate of these compounds. These insights are critical for developing effective strategies for the removal of persistent organic pollutants from the environment, ensuring cleaner water and soil (Zona et al., 2008).
Advanced Oxidation Processes
The effectiveness of advanced oxidation processes in degrading 4-(Benzyloxy)-2-chlorobenzoic acid derivatives has been the subject of investigation, with a focus on electrochemical oxidation techniques. Studies such as those by M'hemdi et al. (2013) provide insight into the mechanisms of oxidative degradation and the potential for complete mineralization of chlorobenzoic acid derivatives. These findings are pertinent to the development of wastewater treatment technologies that can efficiently remove complex organic contaminants (M'hemdi et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYAGPPJSQRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408283 | |
| Record name | 4-Benzyloxy-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-chlorobenzoic acid | |
CAS RN |
75835-35-7 | |
| Record name | 4-Benzyloxy-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-2-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

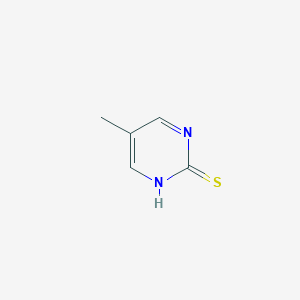
![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)


![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)
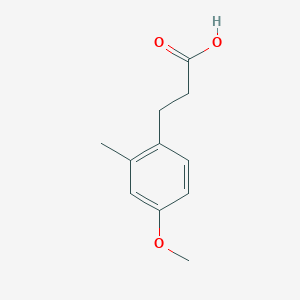

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)
